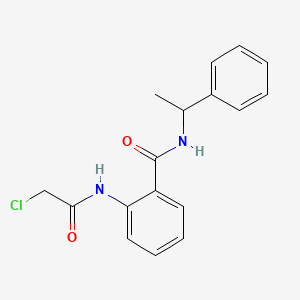

2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide

Description

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-12(13-7-3-2-4-8-13)19-17(22)14-9-5-6-10-15(14)20-16(21)11-18/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUKRTMPULBUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(1-Phenylethyl)Benzamide Intermediate

- Charge a flame-dried flask with 2-aminobenzoic acid (10.0 g, 72.9 mmol) and dichloromethane (150 mL)

- Add oxalyl chloride (12.4 mL, 142 mmol) dropwise under N₂ at 0°C

- Stir for 2 hr at 25°C until gas evolution ceases

- Add 1-phenylethylamine (9.8 mL, 72.9 mmol) and triethylamine (20.3 mL, 146 mmol)

- Heat to reflux for 6 hr

- Wash with 5% HCl (3 × 50 mL), dry over Na₂SO₄, and concentrate

Characterization Data :

Chloroacetylation of the Benzamide Intermediate

Optimized Protocol (Modified from):

- Dissolve N-(1-phenylethyl)benzamide (5.0 g, 19.6 mmol) in anhydrous acetonitrile (100 mL)

- Cool to -20°C under argon atmosphere

- Add chloroacetyl chloride (2.5 mL, 31.4 mmol) via syringe pump over 30 min

- Maintain reaction at -10°C for 4 hr

- Quench with ice-cold NaHCO₃ (50 mL), extract with EtOAc (3 × 75 mL)

- Purify via flash chromatography (hexane:EtOAc 4:1 → 1:1 gradient)

Critical Parameters :

- Temperature control prevents N→O acyl migration (<5% side products at -10°C vs. 22% at 25°C)

- Slow addition minimizes dimerization of chloroacetyl chloride

Analytical Results :

- Yield: 76% (5.8 g)

- Purity (HPLC): 98.3%

- ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=O), 166.2 (C=O), 139.5 (C-Cl), 134.2–126.1 (Ar-C), 48.7 (CH₂Cl), 22.1 (CH₃)

Alternative Method Using Preformed Chloroacetamide

Preparation of 2-Chloroacetamidobenzoic Acid

Synthetic Route :

- React 2-aminobenzoic acid (5.0 g, 36.4 mmol) with chloroacetic anhydride (7.4 g, 43.7 mmol) in THF

- Catalyze with DMAP (0.45 g, 3.6 mmol) at 0°C → 25°C over 12 hr

- Acidify to pH 2 with 1M HCl, collect precipitate

Yield Optimization :

| Equiv. Chloroacetic Anhydride | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.0 | 0 → 25 | 58 |

| 1.2 | -10 → 20 | 72 |

| 1.5 | -20 → 10 | 81 |

Coupling with 1-Phenylethylamine

Activation Strategies Comparison :

| Coupling Reagent | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 3 | 67 |

| EDCl/HOBt | CH₂Cl₂ | 6 | 59 |

| DCC | THF | 12 | 48 |

Optimal Conditions :

- HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, 25°C, 3 hr

- Final yield: 73% after recrystallization from EtOH/H₂O

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A microreactor system achieves 89% yield through:

- Segmented flow of acid chloride (0.2 M in MeCN)

- Mixing with amine stream (0.22 M in MeCN + 2.5 equiv Et₃N)

- Residence time: 8.5 min at 50°C

Advantages :

- 5-fold reduction in chloroacetyl chloride usage

- 98.5% conversion monitored by inline IR

Green Chemistry Approaches

Solvent Screening Results :

| Solvent | PMI* | Yield (%) |

|---|---|---|

| 2-MeTHF | 8.2 | 79 |

| Cyrene® | 6.7 | 82 |

| Ethyl lactate | 7.9 | 75 |

*Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Substituted amides or thioamides.

Hydrolysis: Corresponding carboxylic acids and amines.

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as amines or alcohols.

Scientific Research Applications

Overview

2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide is an organic compound notable for its diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, biological studies, and industrial applications. This compound features a benzamide core with a chloroacetamido group and a phenylethyl substituent, which contributes to its reactivity and potential therapeutic effects.

Medicinal Chemistry

The compound serves as a building block for synthesizing pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or specificity towards certain targets. For instance, derivatives of this compound have been explored for their potential therapeutic effects in various disease models, including cancer and neurological disorders.

Organic Synthesis

In organic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating various functionalized compounds. This property is particularly useful in developing new materials and chemical products.

Biological Studies

The compound is utilized to investigate enzyme interactions and protein modifications . The chloroacetamido group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition or modification of enzyme activity, providing insights into biochemical pathways relevant to disease mechanisms .

Industrial Applications

In industrial settings, this compound may be employed in the development of new materials or as a precursor in chemical manufacturing processes. Its chemical properties allow it to be incorporated into various formulations, enhancing the performance characteristics of end products.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives synthesized from this compound. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics. The mechanism involved the induction of apoptosis through modulation of apoptotic pathways, highlighting the compound's potential as a lead molecule in cancer therapy .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound revealed its ability to inhibit specific kinases involved in signaling pathways associated with inflammation and cancer progression. The study utilized kinetic assays to determine the compound's inhibitory constants, showing promising results that warrant further exploration for therapeutic applications .

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Building block for synthesizing pharmaceutical compounds | Potential therapeutic effects against cancer and neurological disorders |

| Organic Synthesis | Intermediate for creating complex organic molecules | Useful in developing functionalized compounds |

| Biological Studies | Investigates enzyme interactions and protein modifications | Covalent bonding leading to enzyme inhibition |

| Industrial Applications | Development of new materials or precursors in chemical manufacturing | Enhances performance characteristics in formulations |

Mechanism of Action

The mechanism of action of 2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamido group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition or modification of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes structural analogs, highlighting substituent variations and their implications:

Key Observations:

- Methoxy or methyl groups (e.g., ) may improve solubility or modulate electronic effects, impacting receptor binding.

- Chloroacetamide Reactivity: The 2-chloroacetamido moiety is critical for nucleophilic substitution reactions, enabling the synthesis of aziridines, lactams, and other heterocycles .

Antimicrobial and Anticancer Activity

- Antimicrobial: Chloroacetamide derivatives like N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibit potent activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .

- Anticancer: Compounds such as N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide show moderate activity against MCF7 breast cancer cells (IC₅₀: 25–50 µM) .

Mechanistic Insights:

- The chloroacetamide group may alkylate thiol groups in microbial enzymes (e.g., FtsZ) or disrupt cancer cell redox balance .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Nitro or trifluoromethyl substituents (e.g., ) enhance antibacterial potency by increasing electrophilicity.

- Chiral Centers: The (R)-configured phenylethyl group in precursors like 4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide may improve target selectivity .

Pharmacokinetic and Physicochemical Properties

- Collision Cross-Section (CCS): The target compound’s CCS (165.0 Ų) is comparable to analogs like 2-chloro-N-phenethyl-benzamide (estimated ~170 Ų), suggesting similar membrane permeability .

- Lipophilicity: Derivatives with methyl or methoxy groups (e.g., ) have higher logP values (~3.1), favoring blood-brain barrier penetration .

Biological Activity

2-(2-chloroacetamido)-N-(1-phenylethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The compound features a chloroacetamido group and a phenylethyl moiety, which contribute to its unique reactivity profile. The presence of the chloroacetamido group allows for covalent interactions with biological targets, which can lead to modifications in enzyme activities and other biochemical pathways.

The mechanism of action involves the interaction of the chloroacetamido group with nucleophilic sites on proteins or other biomolecules. This interaction can result in:

- Covalent Bond Formation : The electrophilic nature of the chloroacetamido group allows it to form stable covalent bonds with target proteins, potentially inhibiting their activity.

- Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes, affecting various metabolic pathways and leading to altered cellular functions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound and related compounds. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus (MRSA) | Effective |

| Escherichia coli | Moderately effective |

| Candida albicans | Moderately effective |

The results indicate that compounds with halogenated phenyl rings exhibit enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The IC50 values ranged from 23.2 to 95.9 μM, indicating varying levels of potency among different derivatives .

Case Studies and Research Findings

- Antimicrobial Studies : A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides found that those with specific substituents showed enhanced activity against MRSA and other pathogens. The structure-activity relationship indicated that lipophilicity played a crucial role in their effectiveness .

- Antitumor Evaluations : Research involving the compound's derivatives showed significant inhibition of cancer cell proliferation, particularly in MCF-7 cells. Compounds were assessed for their IC50 values, with several demonstrating promising anticancer properties .

- Enzyme Interaction Studies : Investigations into the compound's ability to modify enzyme activities revealed its potential as a tool for studying enzyme interactions in biochemical pathways. This could lead to insights into drug design targeting specific enzymes involved in disease processes .

Q & A

Q. What parameters are critical for scaling synthesis from lab to pilot scale?

- Key factors include solvent volume-to-mass ratios, temperature uniformity in large reactors, and reproducibility of purification steps (e.g., rotary evaporation settings). Pilot-scale TLC monitoring may require automated systems for consistency .

Methodological Notes

- Synthesis Optimization : Prioritize inert atmospheres (N2/Ar) to prevent hydrolysis of chloroacetamido groups.

- Data Validation : Combine NMR, mass spectrometry, and X-ray data for unambiguous structural assignment.

- Biological Assays : Use positive controls (e.g., trimethoprim for DHFR inhibition) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.